molecular formula C13H22O7 B14561643 Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol CAS No. 61779-34-8

Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol

Cat. No.: B14561643
CAS No.: 61779-34-8
M. Wt: 290.31 g/mol
InChI Key: ACCKJSKETLEVOJ-UHFFFAOYSA-N
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Description

Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol is a compound that belongs to the class of iridoid monoterpenoids. These compounds are biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids. Iridoids typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol involves several steps. One common method includes the use of methanesulfonic acid under reflux in methanol to achieve the desired tricyclic structure . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as methanesulfonic acid and trifluoromethanesulfonic acid .

Common Reagents and Conditions

    Oxidation: Often involves the use of strong oxidizing agents like potassium permanganate.

    Reduction: Typically employs reducing agents such as sodium borohydride.

    Substitution: Commonly uses halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It is known to participate in the biosynthesis of alkaloids, where it acts as an intermediate. The exact molecular targets and pathways are still under investigation, but it is believed to involve the cleavage of bonds in the cyclopentane ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol apart is its unique structure, which combines a cyclopentane ring with a six-membered oxygen heterocycle. This structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

61779-34-8

Molecular Formula

C13H22O7

Molecular Weight

290.31 g/mol

IUPAC Name

acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol

InChI

InChI=1S/C9H14O3.2C2H4O2/c10-5-9(6-11)7-1-3-8(12-9)4-2-7;2*1-2(3)4/h1,3,7-8,10-11H,2,4-6H2;2*1H3,(H,3,4)

InChI Key

ACCKJSKETLEVOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC2C=CC1C(O2)(CO)CO

Origin of Product

United States

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